molecular formula C7H8ClSi B157863 Chloromethylphenylsilane CAS No. 1631-82-9

Chloromethylphenylsilane

Cat. No.: B157863
CAS No.: 1631-82-9
M. Wt: 155.67 g/mol
InChI Key: IPAIXTZQWAGRPZ-UHFFFAOYSA-N
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Description

Chloromethylphenylsilane is a useful research compound. Its molecular formula is C7H8ClSi and its molecular weight is 155.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloromethylphenylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloromethylphenylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIXTZQWAGRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033222
Record name (Chloromethylsilyl)benzene
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Molecular Weight

155.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-82-9
Record name Chloromethylphenylsilane
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Record name Benzene, (chloromethylsilyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Chloromethylsilyl)benzene
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Record name Chloromethylphenylsilane
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Record name CHLOROMETHYLPHENYLSILANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Theoretical and Computational Guide to the Reactivity of Chloromethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chloromethylphenylsilane ((ClCH₂) (C₆H₅)SiH₂) is a bifunctional organosilicon compound with significant potential in materials science and as an intermediate in organic synthesis. Its reactivity is governed by the interplay of a hydrolyzable silicon-chlorine bond, a reactive chloromethyl group, and an aromatic phenyl ring. Understanding the nuanced reaction pathways of this molecule is paramount for its effective utilization. This technical guide provides an in-depth exploration of the reactivity of chloromethylphenylsilane from a theoretical and computational perspective. We will dissect the core reaction mechanisms, including nucleophilic substitution at the silicon center, hydrolysis and condensation, and the reactivity of the peripheral organic groups. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the computational methodologies required to predict and analyze the chemical behavior of this versatile silane.

Part 1: Fundamental Principles of Reactivity

Molecular Structure and Electronic Properties

The reactivity of any chemical species is fundamentally dictated by its electronic structure. For chloromethylphenylsilane, the central silicon atom, bonded to a hydrogen, a methyl group, a phenyl group, and a chlorine atom, creates a chiral center with a specific stereoelectronic environment. The significant difference in electronegativity between silicon (1.90) and chlorine (3.16) renders the Si-Cl bond highly polarized and, consequently, the primary site for nucleophilic attack.

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), are invaluable for visualizing the molecular orbitals that govern reactivity.[1][2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For a typical chlorosilane, the LUMO is predominantly centered on the σ* antibonding orbital of the Si-Cl bond. This low-lying LUMO indicates that the molecule is susceptible to attack by nucleophiles, which donate electron density into this orbital, leading to the cleavage of the Si-Cl bond.

Key Reactive Sites

Based on its structure, chloromethylphenylsilane presents three primary sites for chemical transformation:

  • The Silicon Center: This is the most electrophilic site, highly susceptible to nucleophilic substitution. Reactions here typically involve the displacement of the chloride leaving group.

  • The Chloromethyl Carbon: The C-Cl bond in the chloromethyl group is also a site for nucleophilic substitution, analogous to alkyl halides, though its reactivity is modulated by the adjacent silyl group.

  • The Phenyl Ring: The aromatic ring can undergo electrophilic substitution. The silyl group (-SiH(CH₃)Cl) acts as a substituent that directs incoming electrophiles, typically to the ortho and para positions due to hyperconjugation effects that stabilize the intermediate carbocation (the β-silicon effect).[3]

The interplay between these reactive sites allows for a rich and controllable chemistry, which can be effectively modeled and predicted using computational methods.

Part 2: Nucleophilic Substitution at the Silicon Center

The most characteristic reaction of chlorosilanes is nucleophilic substitution at the silicon atom (S(_N)2@Si). This pathway is fundamental to the synthesis of a vast array of organosilicon compounds.[4][5]

Mechanistic Overview: The S(_N)2@Si Pathway

Unlike carbon-centered S(_N)2 reactions that proceed through a five-coordinate transition state, S(_N)2@Si reactions can proceed through either a trigonal bipyramidal transition state or a short-lived pentacoordinate intermediate. This distinction arises from silicon's ability to utilize its available d-orbitals to accommodate the increased coordination. The stereochemistry of the reaction can result in either inversion or retention of configuration at the silicon center, depending on the nature of the nucleophile and the leaving group.

The general mechanism involves the approach of a nucleophile to the silicon atom, forming a new bond while the Si-Cl bond is broken. The reaction is often facilitated by catalysts, such as zinc salts, which can activate the chlorosilane or assist in the transmetalation of the nucleophile.[5]

Theoretical Protocol for Modeling S(_N)2@Si Reactions

A robust computational workflow is essential for accurately modeling these reactions and predicting their outcomes.[6][7] DFT is the workhorse for such investigations.

Step-by-Step Computational Workflow:

  • Reactant Optimization: The geometries of the chloromethylphenylsilane and the nucleophile are individually optimized to a local minimum on the potential energy surface.

  • Transition State (TS) Search: A transition state search is initiated from a reasonable starting geometry where the nucleophile is approaching the silicon center. Common algorithms include the Berny optimization to a first-order saddle point or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

  • Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the bond-forming/bond-breaking process along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry.[8] This traces the minimum energy path downhill from the transition state to connect it to the corresponding reactant and product energy minima, thus validating that the located TS is the correct one for the reaction of interest.

  • Energy Calculation: Single-point energy calculations using a higher level of theory or a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

Below is a visualization of this standard computational workflow.

G cluster_workflow Computational Workflow for S(_N)2@Si Reaction Reactants 1. Optimize Reactant Geometries (Silane + Nucleophile) TS_Search 2. Locate Transition State (TS) Geometry Reactants->TS_Search Energy 6. Calculate Reaction & Activation Energies Reactants->Energy Freq_Calc 3. Perform Frequency Analysis (Verify 1 Imag. Freq.) TS_Search->Freq_Calc TS_Search->Energy IRC_Calc 4. Run IRC Calculation (Connect TS to Reactants/Products) Freq_Calc->IRC_Calc Products 5. Optimize Product Geometry IRC_Calc->Products Products->Energy

Caption: A typical workflow for the computational investigation of reaction mechanisms.

Steric and Electronic Effects

The reactivity of chloromethylphenylsilane is influenced by the steric bulk and electronic properties of its substituents. Compared to a smaller analogue like chlorotrimethylsilane, the phenyl group in chloromethylphenylsilane introduces significant steric hindrance.[9] This bulk can slow the rate of nucleophilic attack. However, the phenyl group can also electronically influence the reaction through inductive and resonance effects. Computational studies allow for the systematic dissection of these competing factors by comparing calculated activation barriers across a series of related silanes.

CompoundRelative Steric HindranceElectronic Effect of SubstituentsPredicted Relative S(_N)2@Si Rate
ChlorotrimethylsilaneLowWeakly electron-donating (3x Me)Fast
ChlorodimethylphenylsilaneModeratePhenyl group can be π-donating/σ-withdrawingIntermediate
Chloromethylphenylsilane ModeratePhenyl group, less donation from MeIntermediate
Chloro(triphenyl)silaneHighStrong steric and electronic effects (3x Ph)Slow[9]

Part 3: Hydrolysis and Condensation Pathways

For many applications, particularly in materials science, the most important reaction of chloromethylphenylsilane is its hydrolysis, followed by condensation to form polysiloxane networks.

The Hydrolysis Mechanism

The reaction of the Si-Cl bond with water yields a silanol (Si-OH) and hydrochloric acid.[10] Theoretical studies on similar chlorosilanes have shown that this reaction is often catalyzed by additional water molecules.[11] A single water molecule attack has a high activation barrier, but a cluster of water molecules can form a hydrogen-bonded network that facilitates proton transfer in a low-energy concerted process.[11]

The reaction can proceed with either retention or inversion of stereochemistry at the silicon center, and computational modeling can predict the preferred pathway by comparing the activation energies of the respective transition states.[11]

G cluster_hydrolysis Hydrolysis and Condensation Pathway Silane R₃Si-Cl (Chlorosilane) Silanol R₃Si-OH (Silanol) Silane->Silanol Hydrolysis HCl HCl H2O H₂O Disiloxane R₃Si-O-SiR₃ (Disiloxane) Silanol->Disiloxane Condensation H2O_out H₂O

Sources

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and History of Chloromethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Organosilicon Chemistry

The story of chloromethylphenylsilane is intrinsically linked to the birth of organosilicon chemistry, a field that has revolutionized materials science, organic synthesis, and medicinal chemistry. For much of the 19th century, silicon was primarily studied in its inorganic forms. However, the landscape began to change in 1863 when Charles Friedel and James Crafts successfully synthesized the first organochlorosilane compound.[1] This seminal work laid the groundwork for future explorations into the fascinating world of carbon-silicon bonds.

The true pioneer who brought organosilicon chemistry to the forefront was the English chemist Frederic Stanley Kipping.[2] Beginning in the early 1900s, Kipping embarked on a systematic investigation of organic silicon derivatives, publishing a remarkable series of 51 papers on the subject.[3] His most significant contribution was the application of the newly discovered Grignard reaction to the synthesis of organosilanes.[2][4] Kipping's realization that organomagnesium reagents were ideal for creating silicon-carbon bonds opened the door to a vast array of new compounds and laid the foundation for the synthesis of molecules like chloromethylphenylsilane.[2]

The Probable First Synthesis: The Grignard Reaction

The causality behind this experimental choice lies in the polarity of the silicon-chlorine bond. The silicon atom, being less electronegative than chlorine, carries a partial positive charge, making it an excellent electrophile. The Grignard reagent, in this case, methylmagnesium bromide, acts as a potent nucleophile, with the carbon atom of the methyl group carrying a partial negative charge. The reaction proceeds via a nucleophilic attack of the methyl group on the electrophilic silicon atom, displacing one of the chlorine atoms.

Experimental Protocol: Grignard-Mediated Synthesis of Chloromethylphenylsilane

This protocol is adapted from established procedures for analogous Grignard reactions and should only be performed by personnel with prior training in experimental organic chemistry in a controlled laboratory setting.

Materials:

  • Dichloromethylphenylsilane

  • Magnesium turnings

  • Methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

Procedure:

  • Preparation of Methylmagnesium Bromide (Grignard Reagent):

    • A three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is flame-dried to remove any moisture.

    • Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

    • Anhydrous diethyl ether is added to cover the magnesium.

    • A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. The mixture is stirred until the magnesium is consumed.

  • Reaction with Dichloromethylphenylsilane:

    • The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath.

    • A solution of dichloromethylphenylsilane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup and Purification:

    • The reaction is carefully quenched by slowly pouring the mixture into an ice-cold saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude chloromethylphenylsilane is purified by fractional distillation.

Workflow Diagram

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Workup & Purification Mg Mg turnings Grignard Methylmagnesium Bromide Mg->Grignard Reaction MeBr Methyl Bromide in Ether MeBr->Grignard Dropwise addition ReactionMix Reaction Mixture Grignard->ReactionMix DCMPS Dichloromethylphenylsilane in Ether DCMPS->ReactionMix Dropwise addition at 0°C Quench Quench with NH4Cl(aq) ReactionMix->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry with MgSO4 Extract->Dry Distill Fractional Distillation Dry->Distill Product Chloromethylphenylsilane Distill->Product

Caption: Workflow for the synthesis of chloromethylphenylsilane via the Grignard reaction.

The Industrial Revolution: The "Direct Process"

While the Grignard synthesis was pivotal for laboratory-scale preparations, the industrial production of organochlorosilanes was revolutionized in the 1940s by the independent work of Eugene Rochow and Richard Müller.[4] They developed the "Direct Process," which involves the reaction of an organic halide with elemental silicon at high temperatures in the presence of a copper catalyst.[4][6]

For phenyl-substituted chlorosilanes, the process typically uses chlorobenzene as the organic halide.[7][8] The reaction is complex and produces a mixture of products, including dichlorodiphenylsilane, phenyltrichlorosilane, and other phenylchlorosilanes.[7]

General Reaction:

2 C₆H₅Cl + Si --(Cu catalyst, ~300-500°C)--> (C₆H₅)₂SiCl₂ + other products

The development of the Direct Process was a major milestone, making organosilanes readily available on a large scale and paving the way for the widespread commercialization of silicone polymers.[4]

Chemical and Physical Properties

Chloromethylphenylsilane is a colorless liquid with a range of properties that make it a useful synthetic intermediate.[9]

PropertyValueReference
CAS Number 1631-82-9[10][11]
Molecular Formula C₇H₉ClSi[11]
Molecular Weight 156.69 g/mol [11]
Appearance Colorless liquid[9]
Boiling Point 199-201 °C
Density 1.085 g/mL at 25 °C
Flash Point 70-140 °F[9]
Solubility Insoluble in water, reacts with water[9]

Note: Some physical properties may vary slightly depending on the source and purity.

Applications in Synthesis and Drug Development

The reactivity of the silicon-chlorine bond in chloromethylphenylsilane makes it a valuable reagent in organic synthesis. It is primarily used as an intermediate to introduce the methylphenylsilyl group into molecules. This can be achieved through reactions with various nucleophiles, such as organometallic reagents, alcohols, and amines.

A significant application of related chloromethylsilanes is in the pharmaceutical industry. For example, chloromethyltrimethylsilane is used in the synthesis of the antipsychotic drug Aripiprazole.[12] The chlorine atom can undergo nucleophilic substitution with an amine, forming a new carbon-nitrogen bond, a key step in building the complex drug molecule.[12] While a direct application of chloromethylphenylsilane in a marketed drug is not prominently documented, its analogous reactivity makes it a compound of interest for medicinal chemists. The introduction of a silicon-containing moiety can alter a drug candidate's metabolic stability, lipophilicity, and overall pharmacokinetic profile.[13]

Illustrative Reaction Pathway: Nucleophilic Substitution

Nucleophilic_Substitution CMPS Chloromethylphenylsilane (C₆H₅)(CH₃)SiHCl Nucleophile Nucleophile (Nu⁻) Product Substituted Silane (C₆H₅)(CH₃)SiHNu CMPS->Product Nucleophilic Attack Nucleophile->Product Chloride Chloride Ion (Cl⁻)

Caption: General scheme of nucleophilic substitution at the silicon center of chloromethylphenylsilane.

Conclusion

From its probable origins in the pioneering work of Frederic Kipping using the Grignard reaction to its potential for large-scale production via the Direct Process, chloromethylphenylsilane is a testament to the evolution of organosilicon chemistry. Its unique chemical properties and reactivity have established it as a valuable intermediate in organic synthesis. As researchers continue to explore the impact of silicon-containing functional groups in drug discovery and materials science, the importance of foundational reagents like chloromethylphenylsilane is likely to endure.

References

  • PubChem. Dichloromethylphenylsilane. National Center for Biotechnology Information. [Link]

  • József, K. (n.d.). Organosilicon Chemisty: Past, Present and Future. Longdom Publishing. [Link]

  • EBSCO. (n.d.). Kipping Discovers Silicones | History | Research Starters. [Link]

  • Voiculescu, N. (2002). The direct synthesis of phenylchlorosilanes. Revista de Chimie, 53(5), 388-393. [Link]

  • Murakami, K., Yorimitsu, H., & Oshima, K. (n.d.). (chloromethyl)dimethylphenylsilane. Organic Syntheses. [Link]

  • Encyclopædia Britannica. (n.d.). Frederic Stanley Kipping. [Link]

  • Wikipedia. (n.d.). Organosilicon chemistry. [Link]

  • ZM Silane Limited. (2025, September 8). Chloromethyl Trimethylsilane Purification Methods And Techniques. [Link]

  • Google Patents. (n.d.). Grignard processes with improved yields of diphenylchlorosilanes as products.
  • Google Patents. (n.d.). Preparation method and device of phenyl trichlorosilane.
  • Nakao, Y. (2018). Direct Silyl–Heck Reaction of Chlorosilanes. Organic Letters, 20(9), 2438-2441. [Link]

  • ResearchGate. (n.d.). Synthesis of polymethylphenylsilane and its chloromethylation. [Link]

  • Google Patents. (n.d.). Method for making a chlorosilane.
  • Google Patents. (n.d.).
  • ChemicalRegister.com. (n.d.). Chloromethylphenylsilane (CAS No. 1631-82-9) Suppliers. [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Vinyl Phenyl Methyl Chlorosilane: A Cornerstone for Chemical Innovation. [Link]

  • Al-Ostoot, F. H., Alafeefy, A. M., & Al-Ghamdi, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Arabian Journal of Chemistry, 14(10), 103361. [Link]

  • NIST. (n.d.). Silane, chloromethylphenyl-. NIST Chemistry WebBook. [Link]

Sources

Methodological & Application

Application Note: Chloromethylphenylsilanes as Precursors for Functionalized Silanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the applications and protocols for Chloromethylphenylsilanes , specifically focusing on (Chloromethyl)dimethylphenylsilane (CAS 1833-51-8) as a pharmacophore precursor and (Chloromethyl)phenyltrimethoxysilane (CAS 24413-04-5) as a surface coupling agent.

Executive Summary & Strategic Value

Chloromethylphenylsilanes represent a unique class of "bifunctional" organosilicon precursors. They bridge the gap between classical organic synthesis and silicon materials science. Their strategic value lies in the Chloromethyl (


)  "handle," which allows for facile nucleophilic substitution (

) to introduce diverse functionality (amines, azides, thiols) while the Phenyl-Silicon (

)
moiety provides steric protection, lipophilicity, or a latent hydroxyl group via Fleming-Tamao oxidation.
Key Chemical Variants
VariantCAS No.[1][2][3][4]Primary ApplicationReactivity Profile
(Chloromethyl)dimethylphenylsilane 1833-51-8 Organic Synthesis / Drug Dev Stable to hydrolysis;

active; Fleming-Tamao active.
(Chloromethyl)phenyltrimethoxysilane 24413-04-5 Surface Modification Hydrolyzable (anchors to

); leaves reactive

on surface.
(Chloromethyl)phenyldichlorosilane N/A Polymer Synthesis Highly reactive; used for polysiloxane backbone synthesis.

Chemical Logic & Reaction Landscape

The utility of chloromethylphenylsilane stems from its ability to undergo orthogonal reactions. The silicon center modulates the reactivity of the adjacent methylene group (alpha-effect), often enhancing


 rates compared to standard alkyl chlorides.
Reaction Pathways Diagram

ReactionLandscape Precursor (Chloromethyl) dimethylphenylsilane Amine α-Aminomethylsilane (Bioisostere) Precursor->Amine R-NH2 / Base (SN2) Azide α-Azidomethylsilane (Click Chemistry) Precursor->Azide NaN3 / DMF (SN2) Grignard Silylmethyl Grignard (C-C Bond Formation) Precursor->Grignard Mg / THF Alcohol Hydroxymethyl Derivative Precursor->Alcohol 1. Substitution 2. Fleming-Tamao Ox.

Caption: Orthogonal reaction pathways for (Chloromethyl)dimethylphenylsilane. The phenyl group (not shown in products) is retained until oxidative cleavage is required.

Protocol A: Synthesis of α-Aminomethylsilanes (Drug Development)

Target: Conversion of


 to 

. Context: Silicon-amine bioisosteres are increasingly used to improve the metabolic stability and lipophilicity of drug candidates (e.g., "Silicon-Switch" strategies).
Materials
  • Precursor: (Chloromethyl)dimethylphenylsilane (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for accelerating sluggish chlorides.

  • Solvent: Acetonitrile (MeCN) or DMF (dry).

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, suspend

    
     (2.0 equiv) and KI (0.1 equiv) in dry MeCN (0.5 M concentration relative to silane).
    
  • Addition: Add the secondary amine (1.2 equiv) followed by the dropwise addition of (Chloromethyl)dimethylphenylsilane (1.0 equiv) at room temperature.

    • Note: The reaction is exothermic; ensure adequate stirring.

  • Reflux: Heat the mixture to 60–80°C for 4–12 hours. Monitor conversion via TLC (stain with KMnO4 or PMA; silanes often do not UV absorb strongly unless the phenyl group is distinct).

  • Workup:

    • Cool to room temperature.[5]

    • Filter off solid salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.[6]

    • Redissolve in Ethyl Acetate (

      
      ) and wash with water (
      
      
      
      ) to remove DMF/MeCN and excess amine.
  • Purification: Dry organic layer over

    
    . Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
    • Validation:

      
       NMR will show the shift of the methylene protons (
      
      
      
      ) from
      
      
      ppm (Cl-CH2) to
      
      
      ppm (N-CH2).

Protocol B: Fleming-Tamao Oxidation (Masked Hydroxyl)

Target: Conversion of


 to 

. Context: The phenyldimethylsilyl group acts as a robust "masked" hydroxyl group that survives harsh conditions (e.g., strong bases, lithiation) where a standard alcohol or ether might not.
Mechanism & Workflow

The phenyl group is electrophilically attacked, followed by a rearrangement of the oxygen from silicon to carbon.[6][7]

FlemingOxidation Step1 Start: Alkyl-Si(Me2)Ph Step2 Electrophilic Desilylation (HBF4 or Br2) Step1->Step2 Step3 Intermediate: Fluorosilane or Bromosilane Step2->Step3 Step4 Oxidative Cleavage (H2O2 / KF / KHCO3) Step3->Step4 Step5 Product: Alcohol (R-OH) Step4->Step5

Caption: The two-stage Fleming-Tamao oxidation sequence converting the silyl group into an alcohol.[6][8][9]

Detailed Protocol (Two-Pot Method)
  • Protodesilylation: Dissolve the functionalized silane in

    
    . Add 
    
    
    
    (2.0 equiv) at 0°C. Stir for 1 hour to displace the phenyl group, forming the fluorosilane intermediate.
  • Oxidation: Remove solvent or add directly to a solution of Peracetic acid (

    
    ) or 
    
    
    
    (30%) with
    
    
    (4.0 equiv) and
    
    
    (4.0 equiv) in THF/MeOH (1:1).
  • Reaction: Stir at room temperature for 4–8 hours. The C-Si bond cleaves with retention of configuration at the carbon center.[7][8]

  • Workup: Quench with saturated

    
     (to destroy peroxides). Extract with ether.
    

Protocol C: Surface Functionalization (Materials Science)

Target: Creating a reactive "Benzyl Chloride" type surface on Glass/Silica. Precursor: (Chloromethyl)phenyltrimethoxysilane (or the ethyl-linked variant). Context: This creates a platform for "Click-on-Surface" chemistry. The surface-bound chloromethyl group can react with amines or azides in a second step.

Silanization Protocol
  • Substrate Prep: Clean silica/glass slides with Piranha solution (

    
     3:1) for 30 mins. Warning: Piranha solution is explosive with organics. Rinse with DI water and dry at 120°C.
    
  • Silanization Solution: Prepare a 2% (v/v) solution of (Chloromethyl)phenyltrimethoxysilane in anhydrous Toluene.

  • Deposition: Immerse the substrate in the solution. Heat to reflux (110°C) for 4–12 hours under Nitrogen atmosphere.

    • Why Reflux? High temperature promotes the condensation of the methoxy groups with surface silanols and drives the formation of a dense monolayer.

  • Curing: Remove substrate, rinse with fresh toluene, then ethanol. Bake at 110°C for 1 hour to crosslink the siloxane network.

  • Post-Functionalization (Example): Immerse the chloromethyl-functionalized slide in a solution of

    
     (saturated) in DMF at 60°C for 24 hours to generate an Azide-Terminated Surface  ready for Click Chemistry.
    

References & Authority

  • Sigma-Aldrich. (Chloromethyl)dimethylphenylsilane Product Specification & Properties. Link

  • Fleming, I. (2002).[10] Science of Synthesis: Silicon Compounds. Georg Thieme Verlag.[10] (Foundational text on Fleming Oxidation).[6][8]

  • Jones, G. R., & Landais, Y. (1996).[8] The Oxidation of the Carbon-Silicon Bond. Tetrahedron, 52(22), 7599-7662. Link

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Authoritative source for surface modification protocols).[11] Link

  • Murakami, K., et al. (2009).[12] Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes. J. Org.[9][12] Chem. Link

Sources

Use of Chloromethylphenylsilane in the production of silicone resins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of High-Refractive Index Silicone Resins Utilizing Methylphenyldichlorosilane

Executive Summary & Chemical Nomenclature

This guide details the protocol for synthesizing Methyl Phenyl Silicone Resins , a class of polysiloxanes critical for high-temperature coatings, LED encapsulation, and biomedical device packaging. These resins are prized for their high refractive index (RI > 1.50), thermal stability, and toughness compared to standard dimethyl silicones.

Critical Nomenclature Clarification: The term "Chloromethylphenylsilane" is often used ambiguously in industrial literature. For the production of silicone resins (crosslinked networks), the correct precursor is Methylphenyldichlorosilane .

  • Target Precursor: Methylphenyldichlorosilane (MPCS)

    • CAS:

    • Function: Backbone monomer. Provides linear chain extension and phenyl groups for thermal/optical properties.

  • Functional Modifier: Chloro(methyl)phenylsilane[1][2][3][4]

    • CAS: [1][2][4][5][6][7][8]

    • Function: Chain terminator (End-capper). Introduces Si-H functionality for platinum-catalyzed curing (hydrosilylation).

This protocol focuses on the Hydrolysis-Condensation of MPCS in conjunction with crosslinkers (Phenyltrichlorosilane) to produce a curable resin matrix.

Chemical Basis & Reaction Mechanism

The synthesis relies on a two-step mechanism: Hydrolysis (converting Si-Cl to Si-OH) and Condensation (forming Si-O-Si networks).

Reaction Scheme
  • Hydrolysis:

    
    
    
  • Condensation (Linear):

    
    
    
  • Crosslinking (via Trichlorosilanes):

    
    
    

Key Structural Parameters:

  • R/Si Ratio: The ratio of organic groups to silicon atoms.

    • Target: 1.2 – 1.6. Lower values yield harder, glass-like resins (T-resins); higher values yield flexible elastomers (D-resins).

  • Ph/Me Ratio: The ratio of Phenyl to Methyl groups.

    • High Ph (>0.5): Increases refractive index, thermal stability, and solubility in organic solvents.

    • High Me: Increases flexibility and water repellency.

Experimental Protocol: Resin Synthesis

Safety Warning: Chlorosilanes react violently with water, releasing corrosive Hydrogen Chloride (HCl) gas. All operations must be performed in a fume hood with acid gas scrubbing.

Materials
ComponentChemical NameCASRoleMass (Parts)
Monomer A Methylphenyldichlorosilane 149-74-6 Linear Backbone / High RI 35.0
Monomer BPhenyltrichlorosilane98-13-5Crosslinker (T-Unit)45.0
Monomer CDimethyldichlorosilane75-78-5Flexibility Modifier15.0
End-CapperChloro(methyl)phenylsilane1631-82-9Mw Control / Si-H func.[1][4][8][9]5.0
SolventXylene / Toluene1330-20-7Reaction Medium100.0
ReagentDeionized Water7732-18-5Hydrolysis AgentExcess (200.0)
CatalystZinc Octoate557-09-5Condensation Catalyst0.1%
Phase 1: Co-Hydrolysis (Exothermic)
  • Preparation: In a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge the Deionized Water and 20% of the Solvent . Cool to 0–5°C using a glycol chiller.

  • Feed Mix: In a separate vessel, mix Monomers A, B, C, and the End-Capper with the remaining Solvent. Ensure the mixture is homogenous.

  • Addition: Add the Silane/Solvent mixture dropwise to the reactor over 2–4 hours .

    • Critical Control: Maintain reactor temperature < 25°C . Rapid addition causes localized overheating and premature gelation.

  • Separation: Stop stirring. Allow the mixture to settle for 30 minutes. The mixture will separate into two phases:

    • Top Layer: Silicone Hydrolysate in Solvent.[10]

    • Bottom Layer: Aqueous HCl (Acid Water).

  • Washing: Drain the acid layer.[11] Wash the organic layer with warm water (50°C) 3–5 times until the pH of the wash water is neutral (pH 6–7). Note: Residual acid catalyzes degradation.

Phase 2: Bodying (Condensation)
  • Stripping: Transfer the neutral resin solution to a clean reactor. Heat to 110°C under partial vacuum to remove trace water (azeotropic distillation).

  • Catalysis: Add Zinc Octoate (0.1 wt%) .

  • Polymerization: Heat to reflux (130–140°C ) for 2–6 hours.

    • Endpoint Monitoring: Monitor the viscosity. Target viscosity: 100–500 cP (depending on application).

    • Gel Time Test: Take a small sample on a hot plate at 200°C. If it gels in <60 seconds, the resin is fully bodied.

  • Filtration: Cool to 60°C and filter through a 1µm filter to remove catalyst residues and particulates.

Visualization of Workflow

The following diagram illustrates the critical path for synthesizing Methyl Phenyl Silicone Resin, highlighting the separation of the hazardous HCl byproduct.

ResinSynthesis Start Raw Materials (MPCS, PTCS, Solvent) Hydrolysis Co-Hydrolysis (0-5°C, Dropwise Addition) Start->Hydrolysis Mix & Feed Separation Phase Separation (Decantation) Hydrolysis->Separation Reaction Complete AcidWaste Aqueous HCl Layer (Neutralization/Disposal) Separation->AcidWaste Washing Water Wash (Until pH Neutral) Separation->Washing Organic Layer Condensation Bodying/Condensation (130°C, Zn Catalyst) Washing->Condensation Neutral Hydrolysate Filtration Filtration & Packaging Condensation->Filtration Viscosity Target Met

Caption: Figure 1. Step-by-step process flow for the hydrolysis and condensation of Methylphenyldichlorosilane into silicone resin.

Characterization & Quality Control

To validate the synthesis for research or drug delivery applications (e.g., transdermal patches or vial coatings), the following parameters must be tested.

ParameterMethodTarget SpecificationRelevance
Molecular Weight GPC (Toluene)Mw: 3,000 – 15,000 DaDetermines mechanical strength and viscosity.
Refractive Index Refractometer> 1.51Critical for optical clarity and LED efficiency.
Phenyl Content

NMR
20 – 50 mol%Higher phenyl = higher thermal stability.
Alkoxy/OH Content FTIR< 1.0 wt%Residual OH groups lead to shelf-life instability.
Viscosity Brookfield Viscometer100 – 1000 cPsProcessability for coating applications.

Functional Modification (Advanced)

For researchers requiring specific reactivity (e.g., drug conjugation), the resin can be modified using (Chloromethyl)phenylethylsilanes .

  • Protocol: Post-polymerization, react the resin with (Chloromethyl)dimethylchlorosilane (CAS 1719-57-9).

  • Mechanism: The chlorosilane reacts with residual Si-OH groups on the resin.

  • Result: A resin surface displaying reactive

    
     groups.[12]
    
  • Application: These groups serve as electrophilic sites for nucleophilic substitution with amines or thiols (e.g., attaching a peptide or fluorophore to the silicone matrix).

References

  • National Institute of Standards and Technology (NIST). "Silane, chloromethylphenyl- (CAS 1631-82-9) Properties." NIST Chemistry WebBook. [Link][7]

  • XJY Silicones. "Synthesis of Methyl Phenyl Silicone Resin and High Temperature Coatings." Technical Application Notes. [Link]

  • Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochure. (General reference for silane reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Silylation with Chloro(methyl)phenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SIL-PhMe-001 Subject: Troubleshooting Side Reactions & Optimization Guide[1]

Reagent Identification & Safety Check (Critical)

Before proceeding, we must verify your reagent. The name "Chloromethylphenylsilane" is frequently chemically ambiguous in commercial catalogs.

  • Scenario A (Most Likely for Silylation): You are using Chloro(methyl)phenylsilane (CAS: 1631-82-9).[1][2]

    • Formula:

      
      
      
    • Function: Used to install the

      
       protecting group.
      
    • Key Feature: Contains a reactive Si-Cl bond and a potentially reactive Si-H bond.[1]

  • Scenario B (Alkylation Reagent): You are using (Chloromethyl)phenylsilane or (Chloromethyl)dimethylphenylsilane .

    • Formula:

      
       or 
      
      
      
    • Function: Used for alkylation or Fleming-Tamao oxidation precursors.[1]

    • Warning: If you are attempting silylation (O-protection) with Scenario B, the reaction will likely fail or result in C-alkylation/Brook rearrangements.[1]

This guide focuses on Scenario A: Silylation using Chloro(methyl)phenylsilane (


). 
Diagnostic Matrix: Quick Troubleshooting

Use this table to match your observation with the likely root cause.

ObservationProbable CauseTechnical ExplanationRecommended Action
Two spots on TLC/HPLC (Product region)Diastereomer Formation The silicon atom in

is chiral .[1] If your substrate is also chiral, you form diastereomers (

-

and

-

) with distinct physical properties.[1]
This is expected. Do not discard. If separation is unwanted, switch to an achiral silane (e.g.,

) or use flash chromatography to separate diastereomers if studying silicon chirality.
White Precipitate (Instant)Hydrolysis / Salt Formation A: Reaction with moisture (Hydrolysis)

Siloxanes.B: Imidazolium/Ammonium chloride salts (Normal byproduct).
Test: Add water to a small aliquot. If precipitate dissolves, it's salt (Good). If it persists/oils out, it's Siloxane (Bad - check solvent dryness).[1]
Loss of Si-H Signal (IR ~2100 cm⁻¹ or ¹H NMR)Disproportionation / Oxidation The Si-H bond is sensitive.[1] Basic conditions can trigger oxidation to Si-OH or dehydrogenative coupling.[1]Use strictly inert atmosphere (

/Ar). Avoid strong hydroxide bases during workup.
New Lipophilic Spot (Non-polar)Silyl Ether Dimerization Formation of Disiloxanes (

) due to excess reagent hydrolysis.[1]
Optimize reagent equivalents (1.1 - 1.2 eq). Improve moisture control.
Starting Material Persists Steric Hindrance The Phenyl group adds significant bulk compared to TMS. Secondary alcohols may react slowly.Switch catalyst from Imidazole to DMAP (Dimethylaminopyridine) or use AgOTf (Silver Triflate) for activation.
Deep Dive: Common Side Reactions & Mechanisms[1]
A. The "Chiral Silicon" Complication

Unlike TMS or TBDMS, Chloro(methyl)phenylsilane possesses a stereogenic silicon center.

  • The Issue: When silylating an enantiopure alcohol (

    
    ), the reagent (usually racemic) produces a 1:1 mixture of diastereomers: 
    
    
    
    and
    
    
    .[1]
  • Consequence: These diastereomers have different NMR spectra (doubling of peaks) and different retention times.

  • Solution: Unless you specifically require chiral silicon, this is an inherent property. For simplified analysis, consider Dimethylphenylchlorosilane (

    
    ) which is achiral at silicon.
    
B. Hydrolysis & Disiloxane Formation

The most common side reaction is the reaction of the chlorosilane with adventitious water rather than your substrate.

  • Mechanism:

    
    [1]
    
  • Impact: Consumes reagent; generates HCl; creates a greasy byproduct that co-elutes with products.

C. Si-H Bond Reactivity (The Hidden Trap)

The Si-H bond is not spectating.[1]

  • Hydrosilylation: If your substrate contains terminal alkenes or alkynes, the Si-H bond can add across the double bond (catalyzed by radicals or trace metals), creating a C-Si bond instead of the desired O-Si bond.[1]

  • Dehydrogenative Silylation: In the presence of strong nucleophiles, the Si-H bond can react with alcohols (

    
    ), leading to "over-silylation" or cross-linking.[1]
    
Visualization: Troubleshooting Logic Flow

The following diagram illustrates the decision process for identifying side products during silylation.

SilylationTroubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC TwoSpots Are there 2 Product Spots? CheckTLC->TwoSpots Multiple Spots NoProduct Low/No Conversion? CheckTLC->NoProduct Starting Material Remains NewByproduct Unexpected Non-Polar Spot? CheckTLC->NewByproduct Unknown Impurity SubstrateChiral Is Substrate Chiral? TwoSpots->SubstrateChiral Yes Diastereomers Result: Diastereomers (Normal for Ph(Me)SiHCl) SubstrateChiral->Diastereomers Yes (Racemic Silane) Sterics Check Sterics (2°/3° Alcohol?) NoProduct->Sterics Activate Action: Add DMAP or Heat (40°C) Sterics->Activate High Sterics CheckWater Check Reagent Hydrolysis NewByproduct->CheckWater Disiloxane Result: Disiloxane (Ph(Me)HSi-O-SiH(Me)Ph) CheckWater->Disiloxane Moisture Present

Figure 1: Diagnostic logic flow for identifying common silylation outcomes with chiral chlorosilanes.

Optimized Protocol: The "Gold Standard" Method

To minimize side reactions (hydrolysis and Si-H degradation), follow this protocol.

Reagents:

  • Substrate (1.0 eq)

  • Chloro(methyl)phenylsilane (1.2 eq)

  • Imidazole (2.5 eq) OR Triethylamine (1.5 eq) + DMAP (0.1 eq)

  • Solvent: Anhydrous DCM or DMF (DMF accelerates the reaction significantly).

Step-by-Step:

  • Drying: Flame-dry glassware under vacuum; backfill with Argon.[1] This is non-negotiable for chlorosilanes.

  • Dissolution: Dissolve substrate and base (Imidazole) in anhydrous DMF.

  • Addition: Cool to 0°C. Add Chloro(methyl)phenylsilane dropwise .

    • Why? Controls exotherm and prevents local concentration spikes that favor dimerization.

  • Monitoring: Warm to RT. Monitor by TLC.

    • Note: If reaction stalls, add 10 mol% DMAP.

  • Quenching (Critical):

    • Pour into Saturated NaHCO₃ .

    • Warning: Do not use strong acid (1M HCl) for workup if your product is acid-sensitive; the silyl ether is relatively stable but can cleave under low pH.

    • Warning: Do not use strong base (NaOH); it may attack the Si-H bond.

  • Purification: Flash chromatography on Silica Gel.

    • Tip: Pre-treat silica with 1% Triethylamine/Hexanes to neutralize acidity and prevent deprotection on the column.

Frequently Asked Questions (FAQ)

Q: Can I use this reagent to protect amines? A: Yes, but N-silyl bonds are significantly more moisture-sensitive than O-silyl bonds. They often hydrolyze during silica gel chromatography. Analyze crude if possible.

Q: I see a peak at 4.5-5.0 ppm in ¹H NMR. What is it? A: That is likely the Si-H proton. It typically appears as a multiplet (quartet of doublets) due to coupling with the methyl group and the silicon isotopes. Integration of this peak confirms the silyl group is intact.

Q: My product decomposes on the column. A: Silica gel is slightly acidic. For silyl ethers, especially those with Phenyl groups which can be acid-labile, add 1%


 to your eluent or use neutral alumina.[1]

Q: Why not just use TBDMSCl? A: You might choose


 for:
  • Orthogonal Protection: The Si-H bond allows specific deprotection or functionalization later.

  • Steric Tuning: It is less bulky than TBDMS but more stable than TMS.

  • Hydrosilylation Potential: You plan to react the Si-H later (e.g., with a metal catalyst) to lock the conformation.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for silylation conditions and stability).

  • Corey, E. J.; Venkateswarlu, A. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers." J. Am. Chem. Soc.1972 , 94, 6190–6191. Link (Foundational protocol for chlorosilane/imidazole silylation).

  • Brook, A. G. "Molecular Rearrangements of Organosilicon Compounds."[3] Acc. Chem. Res.1974 , 7, 77–84. Link (Mechanisms of rearrangement if Chloromethyl groups are present).

  • Sommer, L. H. Stereochemistry, Mechanism and Silicon; McGraw-Hill: New York, 1965.[1] (Source for stereochemistry of chiral silicon centers).

  • Pawlenko, S.Organosilicon Chemistry; Walter de Gruyter: Berlin, 1986. (Comprehensive guide on chlorosilane reactivity and hydrolysis).

Sources

How to improve the yield of Chloromethylphenylsilane reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Chloromethylphenylsilane Reactions

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CMPS-YIELD-OPT-001

Executive Summary & Scope

You are experiencing yield inconsistencies with (Chloromethyl)dimethylphenylsilane (CMPS) . Whether you are synthesizing the reagent itself or employing it as a "masked hydroxyl" group (Fleming-Tamao oxidation), the silicon-carbon bond's unique reactivity requires strict protocol adherence.

This guide addresses the three critical failure points in CMPS chemistry:

  • Synthesis & Isolation: Volatility-induced losses and Grignard stoichiometry.

  • Nucleophilic Substitution: Poor reactivity of the

    
    -chloro group.
    
  • Fleming-Tamao Oxidation: Incomplete phenyl cleavage and protodesilylation.

Module 1: Synthesis of (Chloromethyl)dimethylphenylsilane

The Issue: "I am synthesizing CMPS from Chloro(chloromethyl)dimethylsilane and Phenylmagnesium bromide, but my isolated yields are consistently below 60% (Target: >80%)."

Root Cause Analysis

The synthesis relies on a Grignard coupling.[1] The two most common yield-killers are hydrolysis (due to moisture) and product loss during concentration (due to volatility).

Troubleshooting Protocol

Q1: My reaction exotherms violently upon Grignard addition. Is this affecting yield? A: Yes. A runaway exotherm promotes Wurtz-type homocoupling (formation of biphenyl or disilanes) rather than the desired substitution.

  • Fix: Cool the chlorosilane solution to 0 °C before adding PhMgBr.

  • Rate: Add PhMgBr dropwise over 30 minutes. The formation of white magnesium salts is immediate and normal.

Q2: I see product on TLC/GC, but I lose mass after rotary evaporation. A: This is the #1 error. CMPS (b.p. ~115 °C at 23 mmHg) is moderately volatile.[2]

  • Fix: Do not evaporate to dryness under high vacuum (<10 mmHg) at high heat. Stop evaporation when the volume reaches ~75 mL (if using 200-300 mL solvent) and switch immediately to fractional distillation.

Q3: How do I purify this without degrading the silane? A: Distillation is superior to chromatography. Silica gel can induce slight hydrolysis or streaking if not buffered.

  • Protocol: Use a 20 cm Vigreux column. Collect the fraction boiling at 115 °C (23 mmHg) .

  • Validation: Check Refractive Index (

    
    ).[3][4] Target 1.520 .[3][4] If 
    
    
    
    , you likely have residual solvent or siloxane hydrolysis products.

Data: Purification Efficiency Comparison

MethodTypical YieldPurityRisk Factor
Vacuum Distillation 80-85% >98%Thermal decomposition if bath >160°C
Silica Chromatography60-70%95%Hydrolysis on acidic silica; Band tailing
CrystallizationN/AN/AProduct is a liquid at RT

Module 2: Utilization – Nucleophilic Substitution

The Issue: "I cannot get the chloromethyl group to react with my nucleophile (amine/alkoxide)."

Technical Insight

The


-chloromethyl group on silicon is neopentyl-like  (sterically hindered) and less reactive than a standard benzyl chloride. Direct 

reactions often stall.
Troubleshooting Protocol

Q1: The reaction is sluggish even at reflux. A: You must activate the leaving group. The C-Cl bond is too strong and the backside attack is hindered by the bulky silyl group.

  • The Finkelstein Fix: Convert the chloride to an iodide in situ or as a separate step.

    • Protocol: Reflux CMPS with NaI (1.2 eq) in Acetone or MEK for 12-24 hours.

    • Result: (Iodomethyl)dimethylphenylsilane is significantly more reactive toward nucleophiles.

Q2: Can I use strong bases (LDA, n-BuLi) for alkylation? A: Yes, but temperature control is critical.

  • Warning: The protons

    
     to silicon are acidic, but the phenyl group is also susceptible to nucleophilic attack (desilylation).
    
  • Condition: Keep reactions at -78 °C to favor deprotonation/alkylation over cleavage.

Module 3: The Fleming-Tamao Oxidation

The Issue: "I am trying to convert the C-Si bond to C-OH, but I get low yields or recovered starting material."

Root Cause Analysis

The Fleming-Tamao oxidation is a two-step sequence:

  • Protodesilylation: Removal of the phenyl group (replacing Ph with F or OH/OR).

  • Oxidation: Insertion of oxygen into the Si-C bond. Failure usually occurs in Step 1 due to steric bulk or insufficient electrophile strength.[5]

Troubleshooting Protocol

Q1: Which reagent system should I use? A: Stop using generic conditions. Select based on your substrate's acid sensitivity:

  • Acid-Resistant Substrates: Use Hg(OAc)

    
     / Peracetic Acid .
    
    • Mechanism:[1][6][7][8][9] Mercuric acetate facilitates the rapid electrophilic cleavage of the phenyl ring.

    • Yield Tip: Ensure the reaction mixture is homogenous; use acetic acid/peracetic acid solvent systems.

  • Acid-Sensitive Substrates: Use KBr / Peracetic Acid / NaOAc .

    • Mechanism:[1][7][8][9] Generates Br+ in situ to cleave the phenyl ring under buffered conditions.

Q2: I am getting the silanol (Si-OH) intermediate but it won't rearrange to the alcohol. A: The rearrangement requires a fluoride source or base to form a pentacoordinate silicon species.

  • Fix: Add TBAF (Tetrabutylammonium fluoride) and KHCO

    
      with H
    
    
    
    O
    
    
    . The fluoride activates the silicon, allowing the peroxide to attack and induce the 1,2-migration.[5]

Visual Workflow: Fleming-Tamao Optimization

FlemingTamao Start Start: R-SiMe2Ph Substrate CheckAcid Is Substrate Acid Sensitive? Start->CheckAcid MethodA Method A: Hg(OAc)2 + AcOOH (Fastest, Standard) CheckAcid->MethodA No MethodB Method B: KBr + AcOOH + NaOAc (Buffered) CheckAcid->MethodB Yes Intermed Intermediate: R-SiMe2-X (X = F, OH, OAc) MethodA->Intermed Phenyl Cleavage MethodB->Intermed Phenyl Cleavage Oxidation Oxidation Step: H2O2, KHCO3, TBAF (if needed) Intermed->Oxidation 1,2-Migration Result Product: R-OH (Alcohol) Oxidation->Result

Caption: Decision tree for selecting the optimal Fleming-Tamao oxidation conditions based on substrate stability.

References

  • Synthesis of (Chloromethyl)dimethylphenylsilane

    • Murakami, K., Yorimitsu, H., & Oshima, K. (2013).[5] Synthesis of Tetraorganosilanes: (Chloromethyl)dimethylphenylsilane. Organic Syntheses, 90, 56.[5]

  • Fleming-Tamao Oxid

    • Fleming, I., Henning, R., Parker, D. C., Plaut, H. E., & Sanderson, P. E. J. (1995).[5][7] The phenyldimethylsilyl group as a masked hydroxy group. Journal of the Chemical Society, Perkin Transactions 1, 317-337.[5][7]

  • Purific

    • Sigma-Aldrich.[3] (Chloromethyl)dimethylphenylsilane Product Specification & Properties.

  • Nucleophilic Substitution (Finkelstein Activ

    • Alfa Chemistry. (Chloromethyl)

Sources

Technical Support Center: Purification of Chloromethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of chloromethylphenylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude Chloromethylphenylsilane reaction mixture?

A: The primary impurities depend on the synthetic route, but typically include:

  • Unreacted starting materials: Such as (chloromethyl)trichlorosilane or phenylmagnesium bromide if using the Grignard method.[1]

  • Hydrolysis products: Chlorosilanes are highly susceptible to hydrolysis, which can lead to the formation of silanols and subsequently siloxanes.[2][3] This is often due to trace moisture in glassware or solvents.

  • Byproducts from Grignard reagent formation: Benzene and biphenyl can form during the synthesis of phenylmagnesium bromide and be carried through the reaction.[3][4]

  • Oligomeric species: Self-condensation of silanols can produce polysiloxanes.[2]

  • Other chlorosilane derivatives: Depending on the specific process, impurities like chlorotrimethylsilane or tetramethylsilane derivatives might be present.[5]

Q2: My final product appears cloudy or contains a precipitate after workup. What is the likely cause?

A: Cloudiness or precipitation is a strong indicator of hydrolysis.[2] Chloromethylphenylsilane readily reacts with water to form insoluble silanols and siloxanes.[3][6] To mitigate this, ensure all glassware is flame-dried or oven-dried, use anhydrous solvents, and perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).

Q3: Can I use distillation to purify Chloromethylphenylsilane?

A: Yes, vacuum distillation is a highly effective method for purifying chloromethylphenylsilane and other organosilanes, especially on a larger scale.[1][7] The reduced pressure allows for distillation at a lower temperature, preventing thermal degradation. For the related compound, (chloromethyl)dimethylphenylsilane, distillation at 115 °C under 23 mmHg has been reported, which can be a good starting point for optimization.[1]

Q4: Is recrystallization a suitable purification technique?

A: Recrystallization can be a viable option. For a similar compound, triphenylsilyl chloride, successful crystallization has been achieved from ethanol-free chloroform, petroleum ether, or hexane.[1] A recommended approach is to dissolve the crude product in a minimal amount of a hot, non-polar solvent like hexane and allow it to cool slowly.

Troubleshooting Guides

Issue 1: Low Yield of Purified Product

Possible Cause 1: Incomplete Reaction The presence of unreacted starting materials is a common cause of low yields.[1]

  • Underlying Principle: In Grignard reactions, the stoichiometry between the chlorosilane and the Grignard reagent is critical. An excess or deficiency of either reagent can lead to an incomplete reaction. The reactivity of the magnesium surface is also crucial for the formation of the Grignard reagent.[4][8]

  • Solution:

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants.

    • Ensure Grignard Reagent Activity: Use fresh, high-quality magnesium turnings and consider activation with a small crystal of iodine or by gentle heating.[4]

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of starting materials.

Possible Cause 2: Product Loss During Workup Chloromethylphenylsilane is prone to hydrolysis, which can lead to significant product loss during aqueous workup steps.[1]

  • Underlying Principle: The silicon-chlorine bond is highly reactive towards nucleophiles, including water.[2] The hydrochloric acid produced during hydrolysis can further catalyze the condensation of the resulting silanols into siloxanes.[6]

  • Solution:

    • Anhydrous Conditions: Rigorously dry all glassware and use anhydrous solvents.[3]

    • Inert Atmosphere: Conduct the reaction and workup under a nitrogen or argon atmosphere to exclude atmospheric moisture.

    • Non-Aqueous Workup: If possible, consider a non-aqueous workup. For example, quenching the reaction with anhydrous ammonium chloride.

    • Careful pH Control: If an aqueous workup is necessary, use a buffered solution or a weak base like sodium bicarbonate to neutralize any acid formed.[6]

Issue 2: Persistent Impurities After a Single Purification Method

Possible Cause: Co-eluting or Co-distilling Impurities Some impurities may have similar physical properties (boiling point, polarity) to Chloromethylphenylsilane, making them difficult to separate by a single technique.

  • Underlying Principle: Distillation separates compounds based on differences in boiling points, while chromatography separates based on differences in polarity and interaction with the stationary phase.[7][9] If impurities have similar properties to the desired product, a single method may not be sufficient.

  • Solution:

    • Multi-Step Purification: Employ a combination of purification techniques. For instance, follow distillation with column chromatography.

    • Chemical Treatment: Certain impurities can be removed by chemical means. For example, hydroxyl-containing impurities can be converted into more volatile trimethylsilyl ethers by treatment with chlorotrimethylsilane, which can then be easily removed by distillation.[5]

    • Optimize Chromatographic Conditions: For column chromatography, carefully select the stationary phase (silica gel is common) and optimize the mobile phase.[1] Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent such as ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system beforehand, aiming for an Rf value of 0.2-0.3 for the product.[1]

Data Presentation: Comparison of Purification Techniques
Purification TechniquePrinciple of SeparationBest ForKey Considerations
Vacuum Distillation Differences in boiling points under reduced pressure.[7][10]Larger quantities and removing non-volatile or significantly lower/higher boiling impurities.Requires careful temperature and pressure control to avoid thermal degradation.[5]
Column Chromatography Differential adsorption onto a stationary phase based on polarity.[1]Removing impurities with different polarities.Can be time-consuming and requires solvent optimization via TLC.[1]
Recrystallization Differences in solubility in a given solvent at different temperatures.[1]Crystalline solids and removing small amounts of impurities.Requires finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Chemical Treatment Chemical conversion of impurities into more easily separable forms.[5]Removing specific types of reactive impurities (e.g., hydroxyl-containing compounds).The treatment reagent must not react with the desired product.
Experimental Protocols
Protocol 1: General Procedure for Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Drying: Thoroughly dry the crude Chloromethylphenylsilane sample over an anhydrous drying agent such as calcium hydride or molecular sieves.[5]

  • Transfer: Decant or filter the dried crude product into the distillation flask.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask. Collect the fraction that distills at the expected boiling point and pressure. For a related compound, distillation at 115 °C and 23 mmHg is a good starting point.[1]

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: General Procedure for Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).[1]

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent. The polarity of the mobile phase can be gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC to identify those containing the pure product.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude Chloromethylphenylsilane (Contains impurities) Distillation Vacuum Distillation Crude->Distillation High boiling point difference Chromatography Column Chromatography Crude->Chromatography Polarity difference Recrystallization Recrystallization Crude->Recrystallization If solid Analysis GC-MS / NMR Analysis Distillation->Analysis Chromatography->Analysis Recrystallization->Analysis PureProduct Pure Chloromethylphenylsilane Analysis->PureProduct Purity Confirmed

Caption: A logical workflow for the purification and analysis of Chloromethylphenylsilane.

Logical Troubleshooting Flow

TroubleshootingFlow Start Low Yield or Impure Product CheckReaction Check for Incomplete Reaction Start->CheckReaction CheckHydrolysis Check for Hydrolysis CheckReaction->CheckHydrolysis No Incomplete Optimize Stoichiometry & Grignard Activity CheckReaction->Incomplete Yes Hydrolysis Ensure Anhydrous Conditions & Inert Atmosphere CheckHydrolysis->Hydrolysis Yes CombineMethods Combine Purification Techniques (e.g., Distillation + Chromatography) CheckHydrolysis->CombineMethods No End Pure Product Incomplete->End Hydrolysis->End CombineMethods->End

Caption: A step-by-step troubleshooting guide for common purification issues.

References
  • Technical Support Center: Purification of (Chloromethyl)(triphenyl)silane - Benchchem.
  • Chemistry - Distillation - Silicones Europe.
  • DEVELOPMENT AND ECONOMIC EVALUATION OF A REACTIVE DISTILLATION PROCESS FOR SILANE PRODUCTION.
  • Application Notes and Protocols: Hydrolysis of Dichloro-bis(4-methylphenyl)silane - Benchchem.
  • Chloromethyl Trimethylsilane Purification Methods And Techniques - ZM Silane Limited.
  • Experiments - Hydrolysis of chloromethylsilanes - Chemiedidaktik Uni Wuppertal.
  • Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry | Organometallics - ACS Publications.
  • WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents.
  • US3277135A - Method for preparing organosilanes - Google Patents.
  • Common side reactions involving (Chloromethyl)(triphenyl)silane - Benchchem.
  • The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA.
  • Efficacy comparison of different synthetic routes to (Chloromethyl)(triphenyl)silane - Benchchem.
  • Grignard Reaction.
  • Chloro(methyl)(phenyl)silane | Biochemical Assay Reagent | MedChemExpress.
  • Chloro(methyl)phenylsilane technical, = 93.0 GC 1631-82-9 - Sigma-Aldrich.
  • Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed.
  • GRIGNARD REAGENTS AND SILANES - Gelest, Inc.
  • Write down hydrolysis of: (i) alkyl substituted chlorosilane , (ii) trialkyl chlorosilane - YouTube.
  • Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1) - YouTube.
  • A Comparative Guide to GC-MS Analysis for Determining the Purity of Synthesized Dichlorodiphenylmethane - Benchchem.
  • Investigation of the Effect of a Newly Identified Trace Impurity on the Reactivity and Selectivity of the Direct Chlorination Trichlorosilane Synthesis Reaction - SSRN.
  • Chloromethylphenylsilane (CAS No. 1631-82-9) Suppliers @ ChemicalRegister.com.
  • GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques - Science Publications.
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing).
  • (PDF) Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS) - ResearchGate.
  • Methods of trichlorosilane synthesis for polycrystalline silicon production. Part 1 - Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Reactions with Chloromethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Topic: Incomplete Reactions / Low Yields Reagent Focus: Chloromethylphenylsilane (CAS: 1631-82-9)

⚠️ Critical Reagent Disambiguation

STOP AND VERIFY: Before proceeding, confirm the chemical identity of your reagent. The name "Chloromethylphenylsilane" is commercially used for Chloro(methyl)phenylsilane , but chemically ambiguous.

FeatureReagent A (Most Likely) Reagent B (Alternative)
Systematic Name Chloro(methyl)phenylsilane (Chloromethyl)dimethylphenylsilane
CAS Number 1631-82-9 1833-51-8
Formula


Reactive Bonds Si–Cl (Electrophilic) & Si–H (Hydride)C–Cl (Electrophile)
Primary Use Silyl protection, HydrosilylationFleming-Tamao Oxidation Precursor

This guide focuses on Reagent A (CAS 1631-82-9) .[1] If you are using Reagent B, please refer to guides on "Electrophilic Alkylation" or "Fleming-Tamao Oxidation."

Part 1: Diagnostic Flowchart

Use this logic tree to isolate the cause of your incomplete reaction.

TroubleshootingFlow Start Start: Define Reaction Type Type Which bond is reacting? Start->Type SiCl Si-Cl Substitution (Silylation of OH/NH) Type->SiCl Protecting Group SiH Si-H Hydrosilylation (Addition to Alkene) Type->SiH Functionalization CheckMoisture Did white precipitate (fumes) form immediately? SiCl->CheckMoisture Hydrolysis Issue: Reagent Hydrolysis Si-Cl converted to Si-O-Si CheckMoisture->Hydrolysis Yes (Smoke) CheckBase Is the Base pKa > 7? CheckMoisture->CheckBase No BaseIssue Issue: Insufficient HCl Scavenging Equilibrium stalled CheckBase->BaseIssue No (Pyridine only) Sterics Issue: Steric Hindrance (Phenyl group blocking) CheckBase->Sterics Yes (Imidazole/TEA) CheckCat Is catalyst (Pt/Rh) black/colloidal? SiH->CheckCat Poisoning Issue: Catalyst Poisoning (S, N, or P in substrate) CheckCat->Poisoning Yes (Precipitate) CheckTemp Temperature > 60°C? CheckCat->CheckTemp No (Clear) Activation Issue: High Activation Energy Induction period needed CheckTemp->Activation No

Figure 1: Decision matrix for diagnosing incomplete conversion based on reaction mechanism.

Part 2: Troubleshooting Silylation (Si–Cl Reactivity)

Scenario: You are trying to protect an alcohol or amine, but starting material remains.

Issue 1: Competitive Hydrolysis (The "White Smoke" Effect)

The Si–Cl bond is extremely moisture-sensitive. If your solvent is not anhydrous, the reagent self-reacts to form a siloxane dimer (


) and HCl.
  • Symptom: White fumes (HCl gas) upon bottle opening or addition; formation of a gummy precipitate (amine salts mixed with siloxanes).

  • The Fix:

    • Solvent Protocol: Use THF or DCM distilled over CaH₂ or from a solvent purification system (SPS). Water content must be <50 ppm.

    • Reagent Quality: Check the bottle. If the liquid is cloudy, it has hydrolyzed. Distill the reagent under vacuum (bp ~62°C at reduced pressure) before use [1].

Issue 2: Steric Hindrance & Base Strength

Unlike Trimethylsilyl chloride (TMSCl), the Phenyl group in Chloromethylphenylsilane adds significant bulk. Pyridine alone is often too weak and sterically crowded to drive the reaction to completion.

  • Symptom: Reaction stalls at ~60% conversion after 24 hours.

  • The Fix: Switch to a "Hyper-Nucleophilic" Catalyst system.

    • Protocol: Use Imidazole (2.5 equiv) in DMF/CH₂Cl₂. The imidazole forms a reactive

      
      -silyl intermediate that transfers the silyl group more effectively than the chloride.
      
    • Alternative: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) as a catalyst if using Triethylamine [2].

Issue 3: Instability of the Si–H Bond

Critical Warning: This reagent contains a Si–H bond. If you use strong bases (NaH, KH) to deprotonate your alcohol before adding the silane, the alkoxide may attack the Si–H bond instead of the Si–Cl bond, or cause disproportionation.

  • Correct Protocol: Add the base (e.g., Imidazole or Et₃N) to the silane, then add the substrate, or mix base+substrate and add silane slowly at 0°C. Avoid strong alkoxides.

Part 3: Troubleshooting Hydrosilylation (Si–H Reactivity)

Scenario: You are adding the Si–H across an alkene (C=C) using a catalyst (Karstedt’s or Speier’s), but no product forms.

Issue 1: Catalyst Poisoning

Platinum catalysts are notoriously sensitive to Lewis bases. If your substrate contains Amines, Sulfides, or Phosphines, the catalyst will deactivate immediately.

  • Symptom: Reaction mixture remains clear (no "blackening" of Pt) but no exotherm occurs; or catalyst precipitates immediately.

  • The Fix:

    • Pre-treatment: Pass your alkene substrate through a short pad of neutral alumina to remove peroxide/stabilizer impurities.

    • Catalyst Switch: If amines are present, use RhCl(PPh₃)₃ (Wilkinson’s Catalyst) instead of Platinum, as it is more tolerant of functional groups [3].

Issue 2: The "Induction Period" Trap

Hydrosilylation often exhibits a long induction period followed by a violent exotherm. Users often think the reaction is "incomplete" at 1 hour, add more catalyst/heat, and cause a runaway reaction.

  • Symptom: No reaction for 2 hours, then sudden boiling.

  • The Fix:

    • Heat the mixture to 40°C before adding the catalyst.

    • Add 5% of the silane to the catalyst/alkene mix. Wait for the color change (yellow

      
       brown) or exotherm. Only then add the rest of the silane.
      

Part 4: Analytical Verification (NMR)

Use this table to determine what species are actually in your flask.

Species

H NMR Signal (Si-Me )

H NMR Signal (Si-H )
Characteristic Feature
Pure Reagent (

)

0.75 - 0.85 ppm (d)

5.3 - 5.5 ppm
Doublet due to H-Si coupling
Hydrolyzed Dimer (Siloxane)

0.50 - 0.60 ppm

5.0 - 5.1 ppm
Shift upfield; Broadening
Silylated Product (

)

0.30 - 0.45 ppm

4.9 - 5.0 ppm
Distinct shift based on R-group
Hydrosilylation Product

0.20 - 0.30 ppm
Absent Loss of Si-H peak is the key indicator

Note: Shifts are approximate (in


) and depend on concentration.

Part 5: FAQ

Q: Can I purify the product on silica gel? A: Proceed with Caution. The Si–H bond in the product is relatively stable, but the silyl ether (Si–O–C) linkage derived from this reagent is less stable than TBDMS. Use silica neutralized with 1% Triethylamine to prevent acid-catalyzed hydrolysis during chromatography.

Q: The reaction turned violent. Why? A: You likely experienced a delayed exotherm in a hydrosilylation reaction, or you generated


 gas by accidentally hydrolyzing the Si–H bond with moisture and base. Always vent your reaction vessels through a bubbler.

Q: Why is my yield low compared to TMSCl? A: The phenyl group adds significant steric bulk. You must run the reaction longer (overnight) and potentially at higher temperatures (40°C) compared to standard TMS protection.

References

  • Sigma-Aldrich. Chloro(methyl)phenylsilane Product Specification & CAS 1631-82-9 Data. Available at:

  • Chaudhary, S. K., & Hernandez, O. (1979). 4-Dimethylaminopyridine: An efficient and selective catalyst for the silylation of alcohols. Tetrahedron Letters, 20(2), 99-102.
  • Marciniec, B. (Ed.). (2009).[2] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media.

  • PubChem. Chloro(methyl)phenylsilane Compound Summary. National Library of Medicine. Available at:

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Silylating Agent Reactivity: A Comparative Analysis of Chloromethylphenylsilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry, the strategic use of protecting groups is fundamental to the successful construction of complex molecules. Silyl ethers are among the most versatile and widely utilized protecting groups for hydroxyl functionalities, prized for their ease of installation, tunable stability, and orthogonal removal conditions. The reactivity of the corresponding silylating agent—typically a silyl chloride—is a critical parameter dictating its utility and selectivity. This guide provides an in-depth comparison of the reactivity of Chloromethylphenylsilane against a panel of common alkylsilyl chlorides, including Chlorotrimethylsilane (TMSCl), Chloro(triethyl)silane (TESCl), and Chloro(tert-butyl)dimethylsilane (TBDMSCl). We will dissect the mechanistic underpinnings of silylation, explore the interplay of steric and electronic effects that govern reactivity, and present a robust experimental framework for direct, quantitative comparison. This document is intended for researchers, chemists, and drug development professionals seeking to make informed, data-driven decisions in the selection of silylating agents for their specific synthetic challenges.

The Pillars of Silylating Agent Reactivity

The rate and selectivity of alcohol silylation are not arbitrary; they are governed by a predictable interplay of factors inherent to the silylating agent's structure and the reaction conditions. Understanding these principles is paramount to rational reagent selection. The silylation of an alcohol with a silyl chloride proceeds via a nucleophilic substitution at the silicon center.[1][2] A base is typically required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[3]

Steric Hindrance: The Gatekeeper of Reactivity

The most dominant factor influencing the reactivity of a silylating agent is the steric bulk of the substituents attached to the silicon atom.[1][4] As the size of these groups increases, the silicon center becomes more sterically shielded, hindering the approach of the alcohol nucleophile. This leads to a general decrease in the rate of silylation.

This steric effect is not merely a liability; it is a powerful tool for achieving selectivity. Bulky silylating agents like TBDMSCl will react preferentially with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols.[1][5] The established reactivity trend based on sterics is generally:

TMSCl > TESCl > TBDMSCl > TIPSCl (Triisopropylsilyl chloride)

Electronic Effects: The Accelerator and the Brake

While less dominant than sterics, the electronic nature of the silicon substituents plays a crucial role. Electron-donating groups (like alkyls) increase the electron density at the silicon center, making it less electrophilic and thus less reactive towards nucleophiles. Conversely, electron-withdrawing groups decrease electron density, enhancing the silicon's electrophilicity and accelerating the rate of reaction.[6][7]

This is the key differentiator for Chloromethylphenylsilane . The phenyl group, while sterically larger than a methyl group, is electron-withdrawing by induction. This electronic effect is expected to increase the reactivity of the silicon center compared to a purely alkyl-substituted silane of similar size.

A Comparative Profile of Common Silylating Agents

To contextualize the performance of Chloromethylphenylsilane, we must first understand the benchmark reagents. The choice of agent represents a trade-off between reactivity and the stability of the resulting silyl ether.[8]

PropertyChlorotrimethylsilane (TMSCl)Chloro(triethyl)silane (TESCl)Chloro(tert-butyl)dimethylsilane (TBDMSCl)Chloro(methyl)phenylsilane
Structure (CH₃)₃SiCl(CH₃CH₂)₃SiCl((CH₃)₃C)(CH₃)₂SiCl(C₆H₅)(CH₃)SiHCl
Molecular Weight 108.64 g/mol 150.72 g/mol 150.72 g/mol 156.68 g/mol
Key Feature Low steric bulk, high reactivityModerate steric bulkHigh steric bulk, high stabilityPhenyl group (electronic effect)
Primary Use General purpose, highly reactive protectionIntermediate stability and reactivityRobust protection for multi-step synthesisPotential for unique reactivity/selectivity
Resulting Ether Stability Low (labile to mild acid/moisture)[3]ModerateHigh (approx. 10,000x more stable than TMS ether)[8]Expected to be moderate to high

Experimental Design: A Framework for Direct Reactivity Comparison

To objectively assess the reactivity of Chloromethylphenylsilane, a competitive reaction is the most rigorous method. In this setup, a substrate alcohol is treated with a sub-stoichiometric amount of two different silylating agents in the same flask. The ratio of the resulting silyl ether products, determined by GC or ¹H NMR analysis, provides a direct measure of their relative reaction rates.

Workflow for Competitive Silylation

The following diagram outlines the logical flow of a self-validating experiment designed to compare the reactivity of any two silylating agents.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis A Dry Reaction Flask (Inert Atmosphere N₂/Ar) B Add Anhydrous Solvent (e.g., CH₂Cl₂ or DMF) A->B C Add Model Substrate (e.g., 2-Octanol, 1.0 eq) B->C D Add Base (e.g., Imidazole, 2.2 eq) C->D E Cool to 0 °C D->E F Add Silylating Agent Mix (Agent 1, 0.5 eq) (Agent 2, 0.5 eq) E->F G Stir at 0 °C to RT (Monitor by TLC/GC) F->G H Quench Reaction (sat. aq. NH₄Cl) G->H I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Analyze Crude Product (GC, ¹H NMR) J->K L Determine Product Ratio (Product 1 : Product 2) K->L G R_OH R-OH RO_nuc R-O⁻ R_OH->RO_nuc 1. Deprotonation BaseH Base-H⁺ R_OH->BaseH 1. Deprotonation Base Base Base->RO_nuc 1. Deprotonation Base->BaseH 1. Deprotonation TS [R-O···Si(R'₃)···Cl]⁻ RO_nuc->TS 2. Nucleophilic Attack SiCl R'₃Si-Cl SiCl->TS 2. Nucleophilic Attack Product R-O-SiR'₃ TS->Product 3. Chloride Departure Cl_ion Cl⁻ TS->Cl_ion 3. Chloride Departure

Sources

Chloromethylphenylsilane vs. tert-Butyldimethylsilyl chloride for alcohol protection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Chlorodimethylphenylsilane (DMPSCl) and tert-Butyldimethylsilyl chloride (TBSCl) for alcohol protection.

A Comparative Guide for High-Precision Synthesis

Executive Summary & Nomenclature Clarification

In complex organic synthesis, the choice between Dimethylphenylsilyl (DMPS) and tert-Butyldimethylsilyl (TBS) protection is rarely about cost—it is about orthogonality and detectability .

While TBS is the industry standard for robust stability, DMPS offers a unique "safety-catch" mechanism via oxidative cleavage and enhanced UV detectability. This guide analyzes the mechanistic divergences between these two silylating agents.

🚨 Critical Nomenclature Warning

The term "Chloromethylphenylsilane" is frequently used ambiguously in chemical catalogs. You must verify the CAS number and structure before procurement to ensure you are using the correct reagent for O-silylation.

Common Name used in RequestChemical NameStructureCAS No.Function
DMPSCl (Target of this guide)Chlorodimethylphenylsilane PhMe₂Si-Cl768-33-2 Forms Silyl Ethers (Alcohol Protection)
CMDMPhSi (Chloromethyl)dimethylphenylsilanePhMe₂Si-CH₂-Cl1833-51-8Forms Silylmethyl Ethers (Alkylation)
PMCS PhenylmethylchlorosilanePhMeSi(H)Cl1631-82-9Hydrosilylation Reagent

This guide focuses on DMPSCl (CAS 768-33-2) as the direct functional alternative to TBSCl.

Mechanistic & Structural Analysis

Steric vs. Electronic Profile

The fundamental difference lies in the substituent attached to the silicon center.

  • TBS (tert-Butyl): The bulky tert-butyl group creates a "steric umbrella," shielding the silicon atom from nucleophilic attack (hydrolysis). This confers high stability but slows down the protection of hindered (secondary/tertiary) alcohols.

  • DMPS (Phenyl): The phenyl group is electronically withdrawing (via induction) but sterically planar. This makes the silicon center more electrophilic and less sterically hindered than TBS.

    • Consequence: DMPSCl reacts significantly faster than TBSCl, making it ideal for sterically hindered alcohols where TBSCl fails or requires forcing conditions (e.g., TBSOTf).

Stability Hierarchy

The stability of silyl ethers generally follows the order of steric bulk around the silicon atom.

Acid Stability (Relative Half-lives):



  • TBS: Survives mild to moderate acidic workups, chromatography, and basic conditions (e.g., Grignard reactions).

  • DMPS: Stable to basic conditions and chromatography but labile to mild acid . This allows for selective deprotection of DMPS in the presence of TBS using dilute acid (e.g., AcOH).

The "Safety-Catch" Feature (Fleming-Tamao Oxidation)

A unique advantage of DMPS is its susceptibility to oxidative cleavage . Unlike TBS, which requires fluoride or strong acid for removal, the phenyl group on DMPS can be activated electrophilically to convert the silyl group into a hydroxyl group (or cleave it).

  • Mechanism:[1][2][3][4] Electrophilic attack on the phenyl ring (ipso position) followed by nucleophilic attack on silicon.

Decision Logic & Visualization

The following diagram illustrates the decision process for choosing between DMPS and TBS, highlighting the orthogonal deprotection pathways.

ProtectionLogic Start Target Alcohol (R-OH) CheckSterics Is the Alcohol Sterically Hindered? Start->CheckSterics CheckUV Need UV Visualization? CheckSterics->CheckUV No (1° or unhindered 2°) DMPS_Route Select DMPSCl (Tunable Reactivity) CheckSterics->DMPS_Route Yes (3° or hindered 2°) CheckOrtho Need Orthogonal Deprotection? CheckUV->CheckOrtho No CheckUV->DMPS_Route Yes (Phenyl Chromophore) TBS_Route Select TBSCl (High Stability) CheckOrtho->TBS_Route No (Standard Protection) CheckOrtho->DMPS_Route Yes (Cleave w/ Oxidation/Mild Acid)

Figure 1: Strategic decision tree for selecting silyl protecting groups based on steric hindrance, detectability, and deprotection requirements.

Experimental Data Comparison

FeatureTBS Ether (R-O-TBS) DMPS Ether (R-O-DMPS)
Reagent tert-Butyldimethylsilyl chlorideChlorodimethylphenylsilane
Protection Rate Slow (requires imidazole/DMAP)Fast (often requires only imidazole)
Acid Stability High (Stable to 80% AcOH)Moderate (Cleaved by 80% AcOH)
Base Stability Excellent (Stable to LDA, BuLi)Excellent (Stable to LDA, BuLi)
Fluoride Cleavage Yes (TBAF, HF·Py)Yes (TBAF, HF·Py)
Oxidative Cleavage No (Inert)Yes (Fleming-Tamao conditions)
UV Detectability Poor (Transparent)Strong (Phenyl chromophore)
Cost Low (Commodity chemical)Moderate (Specialty chemical)

Detailed Experimental Protocols

Protocol A: Standard Protection with TBSCl (Corey Protocol)

Best for primary and unhindered secondary alcohols.

  • Setup: Flame-dry a round-bottom flask and cool under Argon.

  • Reagents: Add Alcohol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

  • Base: Add Imidazole (2.5 equiv). Stir until dissolved.

  • Silylation: Add TBSCl (1.2 equiv) in one portion.

    • Note: If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equiv).

  • Workup: Stir at RT for 2–12 hours. Quench with saturated NaHCO₃. Extract with Et₂O or Hexanes. Wash organics with water (to remove DMF) and brine. Dry over MgSO₄.

Protocol B: Rapid Protection with DMPSCl

Best for hindered alcohols or when UV tracking is required.

  • Setup: Flame-dry a flask under Argon.

  • Reagents: Dissolve Alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (DCM) or DMF .

  • Base: Add Imidazole (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.05 equiv).

  • Addition: Add DMPSCl (1.1–1.2 equiv) dropwise via syringe.

    • Observation: Reaction is often exothermic and completes within 30–60 minutes, significantly faster than TBSCl.

  • Workup: Dilute with DCM, wash with 0.1 M HCl (to remove imidazole/amine), then NaHCO₃.

Protocol C: Orthogonal Deprotection (DMPS Selective)

Selectively removing DMPS in the presence of TBS.

  • Reagents: Dissolve the bis-silylated substrate (containing both DMPS and TBS) in MeOH or THF/Water (4:1) .

  • Acid: Add Acetic Acid (80% v/v) or catalytic p-TsOH (0.1 equiv).

  • Monitoring: Monitor by TLC. The DMPS group will cleave rapidly (hours), while the TBS group remains intact.

  • Quench: Neutralize with solid NaHCO₃ before concentration to prevent TBS loss during concentration.

Advanced Application: Oxidative Cleavage (Fleming-Tamao)

Unlike TBS, the DMPS group can be removed under oxidative conditions, which is useful if the molecule is sensitive to fluoride or acid.

Mechanism:



  • Conditions: Treat the DMPS ether with 30% H₂O₂ , KF (or KHF₂), and KHCO₃ in THF/MeOH at 60°C.

  • Result: The Si-Ph bond is cleaved, followed by hydrolysis of the Si-O bond, regenerating the alcohol.[5]

References

  • Corey, E. J., & Venkateswarlu, A. (1972). "Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives." Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Fleming, I., et al. (1984). "The Phenyldimethylsilyl Group as a Masked Hydroxyl Group." Journal of the Chemical Society, Perkin Transactions 1, 1805–1808. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Refer to Chapter 2: Protection for the Hydroxyl Group).

  • Thermo Fisher Scientific. "Overview of Silyl Protecting Groups." Link

  • Sigma-Aldrich. "Chlorodimethylphenylsilane Product Specification (CAS 768-33-2)." Link

Sources

Performance of Chloromethylphenylsilane as a coupling agent compared to other silanes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of materials science and surface chemistry, the selection of an appropriate coupling agent is a critical determinant of the final product's performance and longevity. Silane coupling agents, in particular, are indispensable for creating robust interfaces between inorganic substrates and organic polymers. This guide provides a comprehensive comparison of Chloromethylphenylsilane (CMPS) with other commonly used silanes, offering insights into its unique performance characteristics, supported by experimental data and detailed protocols.

The Fundamental Role of Silane Coupling Agents

Silane coupling agents are bifunctional molecules that act as a bridge between two dissimilar materials.[1] Their general structure, Y-R-Si-X₃, consists of a hydrolyzable group (X, typically alkoxy or chloro) that bonds to an inorganic substrate (like silica, glass, or metal oxides) and an organofunctional group (Y) that is compatible with or reacts with an organic polymer matrix.[2]

The mechanism of action involves two primary steps:

  • Hydrolysis: The hydrolyzable groups react with water to form reactive silanol groups (Si-OH).[3]

  • Condensation: These silanols then condense with hydroxyl groups on the inorganic surface to form stable covalent siloxane bonds (Si-O-Substrate). They also self-condense to form a durable polysiloxane network at the interface.[4]

This process transforms a hydrophilic inorganic surface into a more organophilic one, improving adhesion, mechanical strength, and resistance to environmental degradation in composite materials and coatings.[5]

Diagram of the Silane Coupling Mechanism

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane Y-R-Si-(OR)₃ Silanetriol Y-R-Si-(OH)₃ Silane->Silanetriol Reaction with water Water 3H₂O Water->Silanetriol Alcohol 3ROH Substrate Substrate-OH Siloxane_Bond Substrate-O-Si-R-Y Substrate->Siloxane_Bond Water_Byproduct H₂O Silanetriol_2 Y-R-Si-(OH)₃ Silanetriol_2->Siloxane_Bond Covalent bond formation G cluster_0 Substrate Preparation cluster_1 Silanization (Inert Atmosphere) cluster_2 Curing & Finalizing A Sonication in Acetone & Ethanol B Piranha Etching (CAUTION!) A->B C Rinse with DI Water B->C D Oven Drying (110°C) C->D E Prepare 1-5% CMPS in Anhydrous Toluene D->E F Immerse Substrate (2-4h at RT or 1h at 60°C) E->F G Rinse with Anhydrous Toluene F->G H Dry with Nitrogen G->H I Oven Cure (110°C for 1h) H->I J Cool to RT I->J

Caption: Step-by-step workflow for surface modification using CMPS.

Characterization of Modified Surfaces

The success of the surface modification can be verified using several analytical techniques.

  • Contact Angle Goniometry: To measure the change in surface wettability. A significant increase in the water contact angle confirms the presence of a hydrophobic CMPS layer. *[6] X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface. The appearance of C 1s and Cl 2p signals and a decrease in the O 1s signal would confirm the grafting of CMPS.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds on the surface. The appearance of peaks corresponding to the phenyl group and a decrease in the broad -OH peak of the silica surface would indicate successful silanization.

Chloromethylphenylsilane offers a unique combination of high reactivity, thermal stability, and the ability to introduce both a reactive handle (chloromethyl) and a functionality that promotes aromatic interactions (phenyl).

  • Compared to Aminosilanes, CMPS creates a more hydrophobic surface and offers a different reactive pathway for further functionalization.

  • Compared to Alkylsilanes, the phenyl group of CMPS provides an additional mechanism for interaction (π-π stacking), which is highly valuable in applications like chromatography.

  • The primary trade-off is its high reactivity with moisture, which necessitates careful handling and storage in anhydrous conditions.

For researchers and developers, CMPS is a powerful tool for creating tailored surfaces with specific hydrophobic and reactive properties. Its performance is particularly noteworthy in applications where interactions with aromatic molecules are desired or where a subsequent chemical modification via the chloromethyl group is planned. The choice between CMPS and other silanes will ultimately depend on the specific requirements of the application, including the nature of the polymer matrix, the desired surface properties, and the processing conditions.

References

  • Sung, C. S. P., & Lee, S. H. (1999). Hydrolytic Stability of 3-Aminopropylsilane Coupling Agent on Silica and Silicate Surfaces at Elevated Temperatures.
  • Soderholm, K. J., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of Dental Research.
  • Marcos, L., Hall, C., Hill, E. J., & Roach, P. (2021). Water contact angle characterization of modified surfaces and respective RO adhesion. ResearchGate. Retrieved from [Link]

  • Kim, H. J., Lee, J. H., & Lee, S. B. (2009). Reaction scheme for the surface modification with chlorosilanes representative for the diatomite. ResearchGate. Retrieved from [Link]

  • Wang, S., & Wu, Z. (2018). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. ResearchGate. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

  • Volpe, C. D., & Siboni, S. (2018). Surface-wetting characterization using contact-angle measurements.
  • Tiozzo, C., et al. (2021). Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing. PMC.
  • ResearchGate. (n.d.). Examples of contact angle measurement photographs on a R f -modified.... Retrieved from [Link]

  • Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

  • EPA. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
  • ResearchGate. (2011). Synthesis and characterization of mesoporous and amorphous silica modified with silica-organo-sulfogroups. Retrieved from [Link]

  • ResearchGate. (2012). Preparation and characterization of surface modified silica nanoparticles with organo-silane compounds. Retrieved from [Link]

  • PMC. (2016).
  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

  • MDPI. (2020).
  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2007). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]

  • PMC. (2017).
  • Hungpai. (n.d.). Chloroalkyl Silane Coupling Agent, M-R2, γ -chloropropyl trimethoxysilane. Retrieved from [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • Chisso Corporation. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

  • MDPI. (2023).

Sources

Evaluating the Efficiency of Methylphenylsilylene (MPS) in Protecting Diols

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficiency of Chloromethylphenylsilane —specifically addressing the chemically active reagent Dichloromethylphenylsilane (PhMeSiCl₂) used for cyclic diol protection—and compares it against standard alternatives.

Executive Summary

In the context of diol protection, the term "Chloromethylphenylsilane" is frequently a nomenclature conflation referring to Dichloromethylphenylsilane (PhMeSiCl₂) . This reagent installs the Methylphenylsilylene (MPS) group, forming a cyclic silaketal (1,3-dioxa-2-silacycloalkane).

While less ubiquitous than the Di-tert-butylsilylene (DTBS) or Isopropylidene (Acetonide) groups, the MPS group offers a unique "Goldilocks" profile: it is more labile than the sterically bulky DTBS group (allowing milder deprotection) but significantly more stable than acyclic silyl ethers (TMS, TES). However, a critical efficiency drawback is the formation of a new stereogenic center at silicon , which can generate diastereomers when protecting chiral diols. This guide evaluates its utility, stability, and protocol efficiency.

Technical Profile & Mechanism

The Reagent: Dichloromethylphenylsilane[1][2]
  • IUPAC Name: Dichloromethylphenylsilane[1][2]

  • CAS: 149-74-6[2][3]

  • Structure: Ph(Me)SiCl₂

  • Function: Bifunctional silylating agent for 1,2- and 1,3-diols.

  • Active Species: The reaction proceeds via nucleophilic attack of the diol oxygen on the silicon atom, displacing chloride ions.

Critical Note on Nomenclature: The chemical (Chloromethyl)phenylsilane (CAS 1631-82-9, ClCH₂SiH₂Ph) exists but is a hydrosilylation precursor, not a protecting group reagent. This guide focuses on the active protecting agent PhMeSiCl₂.

Mechanism of Action

The formation of the cyclic silyl ether occurs in two steps. The first chloride displacement is rapid, while the second intramolecular closure is the rate-determining step, often requiring a base (Imidazole or Pyridine) to scavenge HCl and drive the equilibrium.

G Diol 1,2- or 1,3-Diol Intermediate Monosilyl Chloride Intermediate Diol->Intermediate Step 1: 1st Nucleophilic Attack Reagent PhMeSiCl₂ (Dichloromethylphenylsilane) Reagent->Intermediate Product Cyclic Methylphenylsilylene (MPS) Derivative Intermediate->Product Step 2: Cyclization (Intramolecular) Base Base (Imidazole/Pyridine) Scavenges HCl Base->Intermediate -HCl Base->Product -HCl

Figure 1: Step-wise mechanism of cyclic silylene protection showing the formation of the MPS derivative.

Comparative Analysis: MPS vs. Alternatives

The efficiency of MPS must be judged against the industry standards: Di-tert-butylsilylene (DTBS) for stability and Acetonides for cost/ease.

Efficiency Matrix
FeatureMethylphenylsilylene (MPS)Di-tert-butylsilylene (DTBS)Diphenylsilylene (DPS)Acetonide (Isopropylidene)
Reagent PhMeSiCl₂tBu₂Si(OTf)₂ or tBu₂SiCl₂Ph₂SiCl₂2,2-DMP or Acetone
Formation Rate High (Less steric bulk)Low (Requires forcing conditions/triflates)Medium High
Acid Stability Moderate (Cleaves with dilute acid)High (Resists dilute acid)ModerateLow (Very acid labile)
Base Stability HighVery High HighVery High
Fluoride Cleavage Rapid (TBAF, HF·Py)Slow (Requires HF·Py or excess TBAF)RapidInert (Orthogonal)
Stereochemistry Chiral Silicon (Forms diastereomers)Achiral (Symmetric)Achiral (Symmetric)Achiral
Cost Efficiency High (Cheap reagent)Low (Expensive reagent)HighVery High
The "Chirality Penalty"

The most significant limitation of MPS is the chirality of the silicon center . Because the silicon atom bears two different non-labile groups (Phenyl and Methyl), protecting a chiral diol creates a mixture of diastereomers.

  • Impact: This complicates NMR analysis and can make purification difficult if the diastereomers separate on silica gel.

  • Recommendation: Use MPS for achiral diols or when the diastereomeric mixture is inconsequential. For chiral diols requiring simplified spectra, Diphenylsilylene (DPS) or DTBS is superior.

Experimental Protocols

General Protection Protocol (Standard)

This protocol is optimized for 1,2-diols using PhMeSiCl₂.

Reagents:

  • Substrate: 1,2-Diol (1.0 equiv)

  • Reagent: Dichloromethylphenylsilane (1.1–1.2 equiv)

  • Base: Imidazole (2.5 equiv) or Pyridine (solvent)

  • Solvent: Anhydrous DCM or DMF

Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the diol (1 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Imidazole (2.5 mmol). Stir until dissolved.

  • Silylation: Cool to 0°C. Add Dichloromethylphenylsilane (1.1 mmol) dropwise via syringe.

    • Note: The reaction is exothermic.

  • Reaction: Allow to warm to RT and stir for 1–4 hours. Monitor by TLC (Product is usually less polar than diol).

  • Workup: Quench with saturated NaHCO₃. Extract with Et₂O or DCM. Wash organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel). Note that MPS derivatives are stable to silica but prolonged exposure to acidic silica can cause hydrolysis.

Deprotection Protocol (Fluoride Method)

MPS groups are designed to be cleaved under mild fluoride conditions, orthogonal to acid-labile groups (like acetals).

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF.

Workflow:

  • Dissolve protected substrate in THF (0.1 M).

  • Add TBAF (1.1–1.5 equiv) at 0°C.

  • Stir for 15–30 minutes (Cleavage is typically fast due to relief of ring strain and formation of strong Si-F bond).

  • Quench with saturated NH₄Cl.

Decision Guide: When to Use MPS?

Use the decision tree below to determine if PhMeSiCl₂ is the correct choice for your synthesis.

DecisionTree Start Need to Protect Diol Q1 Is the Diol Chiral? Start->Q1 Q2 Is Acid Stability Required? Q1->Q2 No (Achiral) Result_DTBS Use DTBS (tBu₂Si) (Symmetric, Acid Stable) Q1->Result_DTBS Yes (High Stability Needed) Result_DPS Use DPS (Ph₂Si) (Symmetric, Acid Labile) Q1->Result_DPS Yes (Avoid Diastereomers) Q2->Result_DTBS High Stability Needed Result_MPS Use MPS (PhMeSi) (Cheap, Fast, Mild F- Cleavage) Q2->Result_MPS Moderate Stability OK Result_Acetonide Use Acetonide (If F- stability needed) Q2->Result_Acetonide No (Acid Labile OK)

Figure 2: Selection logic for diol protecting groups.

Summary of Efficiency
  • Cost: Excellent. PhMeSiCl₂ is significantly cheaper than tBu₂Si(OTf)₂.

  • Atom Economy: Good.

  • Selectivity: High for cis-1,2-diols and 1,3-diols.

  • Risk: High risk of complex NMR spectra due to chiral silicon if the substrate is chiral.

References

  • Thermo Fisher Scientific. Dichloromethylphenylsilane Product Specifications and Applications. Retrieved from

  • ChemicalBook. Dichloromethylphenylsilane (CAS 149-74-6) Properties and Safety. Retrieved from

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Silylene protection stability).
  • Sigma-Aldrich. (Chloromethyl)dimethylphenylsilane Product Data (Distinction in Nomenclature). Retrieved from

  • BenchChem. Comparative Guide to Diol Protection Strategies. Retrieved from

Sources

Benchmarking (Chloromethyl)dimethylphenylsilane (CDMPS) in Synthetic & Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of CDMPS

In the high-stakes landscape of pharmaceutical development, (Chloromethyl)dimethylphenylsilane (CDMPS) (CAS: 1833-51-8) occupies a critical "Goldilocks" zone. Unlike standard protecting groups like Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS), which are primarily inert shields, CDMPS acts as a transformable pharmacophore .

Its industrial value is defined by two unique capabilities:

  • The Fleming-Tamao Oxidation: The phenyldimethylsilyl group (PhMe2Si-) serves as a "masked hydroxyl" group. It is robust enough to survive harsh reaction conditions (lithiation, Wittig reactions) but can be stereospecifically converted into an alcohol (-OH) at a late stage.

  • Bifunctional Linking: The chloromethyl motif (-CH2Cl) allows for rapid nucleophilic substitution, making it an ideal linker for surface modification and the synthesis of silicon-containing drug candidates.

This guide benchmarks CDMPS against standard alternatives, providing the experimental grounding required for its integration into high-throughput synthesis and surface engineering workflows.

Comparative Analysis: CDMPS vs. Standard Silyl Reagents

Stability and Reactivity Matrix

The decision to use CDMPS over cheaper alternatives (TMSCl) or more robust ones (TBDMSCl) hinges on the need for oxidative transformability .

Table 1: Benchmarking Silyl Reagents in Drug Synthesis

FeatureCDMPS (PhMe₂SiCH₂Cl)TMSCl (Me₃SiCl)TBDMSCl (t-BuMe₂SiCl)(Chloromethyl)trimethylsilane
Primary Role Masked Hydroxyl / LinkerTransient ProtectionRobust ProtectionLinker / Reagent
Acid Stability Intermediate (10x > TMS)Low (Baseline)High (~20,000x > TMS)Low
Base Stability ModerateLowHighModerate
Oxidative Cleavage Yes (Fleming-Tamao)NoNoNo
Steric Bulk Moderate (Cone Angle ~135°)LowHighModerate
Cost Efficiency Moderate (Specialized)High (Commodity)High (Commodity)High

Analyst Note: Choose CDMPS when the silicon group is a placeholder for a hydroxyl group or when introducing a specific Si-C spacer. Use TBDMS only when permanent protection is required without late-stage transformation.

Mechanism of Action: The Fleming-Tamao Advantage

The industrial utility of CDMPS relies on the Fleming-Tamao oxidation . This pathway allows researchers to install a carbon chain using the robust silyl group, then "reveal" a hydroxyl group stereospecifically.[1]

Diagram 1: Fleming-Tamao Oxidation Mechanism This flowchart illustrates the conversion of the PhMe2Si- group into an alcohol, a reaction pathway unique to phenyl-substituted silanes.

FlemingTamao Start Substrate-SiMe2Ph Step1 Protodesilylation (Electrophilic Attack on Ph) Start->Step1 Acid/Electrophile (e.g., HBF4, Br2) Inter1 Substrate-SiMe2-X (X = F, OH, or halogen) Step1->Inter1 - PhH / PhBr Step2 Peroxide Insertion (Migration of C to O) Inter1->Step2 H2O2 / KF (Oxidation) End Substrate-OH (Alcohol Product) Step2->End Hydrolysis (Retention of Config)

Caption: The Fleming-Tamao sequence converts the phenyldimethylsilyl group into an alcohol with retention of stereochemistry, a capability absent in TMS or TBDMS derivatives.

Experimental Protocols

Protocol A: Synthesis of Silylmethyl Grignard Reagent

This protocol describes the activation of CDMPS for use as a nucleophile, a common first step in drug synthesis.

Objective: Generate PhMe2SiCH2MgCl from CDMPS. Safety: Organosilanes and Grignard reagents are moisture-sensitive. Work under Argon/Nitrogen.

  • Activation:

    • Charge a flame-dried 3-neck flask with Magnesium turnings (1.2 equiv) and anhydrous THF.

    • Add a crystal of Iodine to initiate the reaction.

  • Addition:

    • Add (Chloromethyl)dimethylphenylsilane (1.0 equiv) dropwise to the refluxing THF mixture.

    • Critical Control Point: Maintain a gentle reflux. If the reaction does not start (color change from brown to clear/grey), apply localized heat or sonication.

  • Maturation:

    • Reflux for 1–2 hours after addition is complete.

    • Titrate a small aliquot to determine the precise concentration (typically 0.8–1.0 M).

  • Usage:

    • Use immediately for nucleophilic attack on aldehydes, ketones, or imines.

Protocol B: Fleming-Tamao Oxidation (The "Reveal")

Objective: Convert the PhMe2Si- group into an -OH group.

  • Protodesilylation (Step 1):

    • Dissolve the silylated intermediate in DCM/Acetic Acid (1:1).

    • Add HBF₄·OEt₂ (2.0 equiv) or KBr/Peracetic acid at 0°C.

    • Stir until the phenyl group is cleaved (monitor by TLC; disappearance of UV-active phenyl silane spot).

  • Oxidation (Step 2):

    • Add Peracetic acid (CH₃COOOH) or H₂O₂/KF directly to the reaction mixture.

    • Stir at room temperature for 4–12 hours.

    • Exothermic Warning: The rearrangement step is exothermic. Cool the vessel during peroxide addition.

  • Workup:

    • Quench with saturated Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃.

    • Extract with EtOAc.[1] The product is the corresponding alcohol.[1][2][3][4]

Industrial Application: Surface Functionalization

Beyond synthesis, CDMPS is used to create reactive monolayers on silica surfaces (chromatography stationary phases or biosensors).

Workflow:

  • Silanization: Silica surface + CDMPS

    
     Surface-SiMe₂Ph.
    
    • Note: The chloromethyl group is not the anchor here; the hydrolyzable group is usually a chloro/alkoxy variant, OR the chloromethyl group is left exposed for "Click" chemistry.

    • Correction for CDMPS: If using pure CDMPS (Cl-CH2-Si...), it attaches via the Cl-Si bond if it were Cl-SiMe2Ph. However, CDMPS is ClCH2-SiMe2Ph. To attach to silica, one typically uses the derivative (Chloromethyl)dimethylchlorosilane or relies on the Grignard method.

    • High-Value Use: CDMPS is often converted to (Chloromethyl)dimethylmethoxysilane for surface use. The exposed -CH2Cl group then acts as an electrophile for capturing amines or thiols (e.g., immobilizing enzymes).

Diagram 2: Surface Functionalization Strategy

SurfaceMod Silica Activated Silica Surface (Si-OH groups) Step1 Silanization Reaction (Toluene, Reflux) Silica->Step1 Reagent Reagent: (Chloromethyl)dimethylalkoxysilane (Derived from CDMPS) Reagent->Step1 Surface Functionalized Surface (Surface-O-SiMe2-CH2Cl) Step1->Surface - Alcohol App Application: Enzyme Immobilization (Nucleophilic attack by Protein-NH2) Surface->App + Protein / Amine

Caption: The chloromethyl tether allows for the covalent attachment of biomolecules to silica surfaces via nucleophilic substitution.

References

  • Fleming, I. (2002). Organosilicon Chemistry in Organic Synthesis. Science of Synthesis.[5] Link

  • Jones, G. R., & Landais, Y. (1996). The Oxidation of the Carbon-Silicon Bond. Tetrahedron.[1] Link

  • Sigma-Aldrich. (Chloromethyl)dimethylphenylsilane Product Specification & Safety Data Sheet.Link

  • Tamao, K., et al. (1983). Oxidative Cleavage of the Silicon-Carbon Bond: Development and Synthetic Applications. Accounts of Chemical Research. Link

  • BenchChem. Stability of Silyl Ethers: A Comparative Guide.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.